2,6-Diethylphenol chemical properties and structure
2,6-Diethylphenol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for 2,6-diethylphenol. This valuable chemical intermediate is noted for its applications in the synthesis of various compounds, including antioxidants and polymers.
Chemical Structure and Identification
2,6-Diethylphenol is an organic compound characterized by a phenol ring substituted with two ethyl groups at the ortho positions.
| Identifier | Value |
| IUPAC Name | 2,6-diethylphenol |
| CAS Registry Number | 1006-59-3[1][2] |
| Molecular Formula | C₁₀H₁₄O[1][2] |
| SMILES | CCc1cccc(CC)c1O |
| InChI | InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3 |
| InChIKey | METWAQRCMRWDAW-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-diethylphenol is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Unit |
| Molecular Weight | 150.22 | g/mol [2] |
| Appearance | Brown to reddish-brown solid | - |
| Melting Point | 37.5 | °C |
| Boiling Point | 218 | °C |
| Density | 0.9688 (estimate) | g/cm³ |
| pKa | 10.57 ± 0.10 (Predicted) | - |
| LogP | 3.03 | - |
| Water Solubility | Slightly soluble | - |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2,6-diethylphenol are critical for research and development. The following sections provide representative experimental protocols based on established methods for similar phenolic compounds.
Synthesis of 2,6-Diethylphenol via Friedel-Crafts Alkylation of Phenol
This protocol describes a general procedure for the synthesis of 2,6-diethylphenol through the alkylation of phenol with ethanol using a solid acid catalyst.
Materials:
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Phenol
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Ethanol
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Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)
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Nitrogen gas (inert atmosphere)
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Solvent for extraction (e.g., diethyl ether)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for reaction, workup, and distillation
Procedure:
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Catalyst Activation: The solid acid catalyst is activated by heating under a vacuum or a flow of inert gas to remove adsorbed water.
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Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The flask is charged with phenol and the activated catalyst.
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Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 150-250 °C) under a nitrogen atmosphere. Ethanol is then added dropwise or as a continuous feed over a period of several hours.
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Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is diluted with an organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to remove any unreacted phenol. The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield pure 2,6-diethylphenol.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of 2,6-diethylphenol.
Sample Preparation: A dilute solution of the 2,6-diethylphenol sample is prepared in a volatile organic solvent such as dichloromethane or hexane. For quantitative analysis, an internal standard may be added.
Instrumental Parameters:
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Gas Chromatograph: Equipped with a capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms, HP-5ms).
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Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
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Oven Temperature Program: A temperature gradient is used to ensure good separation of the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned from m/z 40 to 400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 2,6-diethylphenol.
Sample Preparation: Approximately 10-20 mg of the 2,6-diethylphenol sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference standard (δ 0.0 ppm).
Spectrometer Parameters:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
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¹H NMR: Standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR: Proton-decoupled experiment. Key parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2,6-diethylphenol.
Sample Preparation:
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KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
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Thin Film: The sample can be dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl). The solvent is allowed to evaporate, leaving a thin film of the sample.
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Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
Instrumental Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Potential Mechanism of Action
While the specific signaling pathways involving 2,6-diethylphenol are not well-documented, its structural similarity to other phenolic compounds, such as the anesthetic propofol (2,6-diisopropylphenol), suggests potential interactions with ligand-gated ion channels. Research on a nonanesthetic analog, 2,6-di-tert-butylphenol, has shown modulation of GABA-A and glycine receptors.[3] This suggests a plausible, albeit unconfirmed, mechanism of action for 2,6-diethylphenol involving the modulation of inhibitory neurotransmitter receptors.
Synthesis Workflow
The synthesis of 2,6-diethylphenol from phenol is a multi-step process that involves the electrophilic substitution of ethyl groups onto the aromatic ring. A generalized workflow for this synthesis is depicted below.
